2-Amino-3,5-dichloro-N-cyclopropylbenzamide
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Overview
Description
2-Amino-3,5-dichloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H10Cl2N2O and a molecular weight of 245.11 g/mol . It is characterized by the presence of an amino group, two chlorine atoms, and a cyclopropyl group attached to a benzamide core. This compound is typically a white or off-white crystalline solid and is soluble in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3,5-dichloro-N-cyclopropylbenzamide involves the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine in the presence of a base . The reaction proceeds as follows:
Step 1: Preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid using thionyl chloride.
Step 2: Reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-3,5-dichloro-N-(substituted)benzamides.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
2-Amino-3,5-dichloro-N-cyclopropylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dichloro-N-methylbenzamide
- 2-Amino-3,5-dichloro-N-ethylbenzamide
- 2-Amino-3,5-dichloro-N-propylbenzamide
Uniqueness
2-Amino-3,5-dichloro-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
63887-24-1 |
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Molecular Formula |
C10H10Cl2N2O |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
2-amino-3,5-dichloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H10Cl2N2O/c11-5-3-7(9(13)8(12)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15) |
InChI Key |
RCKAZFXRCGMGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
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